molecular formula C14H10N4O B13899462 N-pyridin-2-ylquinoxaline-2-carboxamide

N-pyridin-2-ylquinoxaline-2-carboxamide

Cat. No.: B13899462
M. Wt: 250.25 g/mol
InChI Key: WADBXNCQVXNBSM-UHFFFAOYSA-N
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Description

N-pyridin-2-ylquinoxaline-2-carboxamide is a chemical compound of interest in medicinal chemistry and materials science research. It features a quinoxaline heterocyclic core, an isostere of quinoline and naphthalene, which is recognized as a privileged structure in drug discovery for its ability to bind to diverse biological targets . This compound serves as a potential molecular building block, capable of self-assembling into supramolecular architectures by leveraging specific hydrogen-bonding arrays . Researchers are exploring carboxamide derivatives like this one for a range of pharmacological properties, which include anticancer and antimicrobial activities . In particular, derivatives of quinoxaline-2-carboxamide have demonstrated promising in vitro antimycobacterial activity, with structural variations on the amide nitrogen being a key focus for optimizing potency . The pyridinyl and quinoxaline motifs provide coordination sites, making such compounds potential ligands for constructing metal coordination complexes with interesting luminescent, electrochemical, or catalytic properties . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are responsible for verifying the compound's suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-pyridin-2-ylquinoxaline-2-carboxamide

InChI

InChI=1S/C14H10N4O/c19-14(18-13-7-3-4-8-15-13)12-9-16-10-5-1-2-6-11(10)17-12/h1-9H,(H,15,18,19)

InChI Key

WADBXNCQVXNBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Pyridin 2 Ylquinoxaline 2 Carboxamide and Its Analogs

Retrosynthetic Analysis of N-pyridin-2-ylquinoxaline-2-carboxamide

A retrosynthetic analysis of this compound reveals two primary bond disconnections. The most apparent disconnection is the amide bond, which simplifies the molecule into quinoxaline-2-carboxylic acid and 2-aminopyridine (B139424). This approach is logical as the formation of amide bonds is a well-established and reliable transformation in organic synthesis.

A further disconnection of the quinoxaline-2-carboxylic acid moiety points to a 1,2-diamine, such as o-phenylenediamine, and an α-keto acid, like pyruvic acid or a derivative thereof. This disconnection is based on the classical and widely used Hinsberg quinoxaline (B1680401) synthesis. This two-tiered retrosynthetic approach provides a clear and feasible roadmap for the forward synthesis, starting from readily available precursors.

Classical Synthetic Approaches for Quinoxaline-2-carboxamides

The traditional synthesis of quinoxaline-2-carboxamides generally follows the forward pathways suggested by the retrosynthetic analysis. This involves the initial construction of the quinoxaline ring, followed by the formation of the amide linkage.

Condensation Reactions of 1,2-Diamines with α-Diketones

The cornerstone of quinoxaline synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. mtieat.orgnih.gov This reaction, often referred to as the Hinsberg reaction, is a robust and high-yielding method for forming the quinoxaline core. mtieat.org For the synthesis of quinoxaline-2-carboxylic acid derivatives, an α-keto acid is employed as the dicarbonyl component.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be performed at room temperature or with gentle heating. nih.govsid.ir The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by simply varying the substituents on the 1,2-diamine and the α-dicarbonyl compound. sid.irresearchgate.net

Table 1: Examples of Catalysts Used in the Condensation of 1,2-Diamines and 1,2-Diketones
CatalystReaction ConditionsYield (%)Reference
(NH4)6Mo7O24.4H2OEtOH/H2O, Room TemperatureExcellent sid.ir
CrCl2.6H2O, PbBr2, CuSO4.5H2OEthanol, Room TemperatureHigh orientjchem.org
Alumina-supported heteropolyoxometalatesToluene, Room TemperatureUp to 92% nih.gov

Amidation Strategies Utilizing Activated Carboxylic Acids

Once the quinoxaline-2-carboxylic acid is obtained, the next step is the formation of the amide bond with 2-aminopyridine. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated to facilitate the reaction.

Common methods for activating the carboxylic acid include conversion to an acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with the amine in the presence of a base to neutralize the HCl byproduct. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to promote the amidation directly from the carboxylic acid. These reagents form a reactive intermediate with the carboxylic acid, which is then readily attacked by the amine. The synthesis of structurally analogous amides of quinoline-2-carboxylic acid has been achieved by reacting quinoline-2-carboxylic acid chloride with arylamines. researchgate.net

Modern and Green Chemistry Syntheses Relevant to Quinoxaline and Carboxamide Formation

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalyst-mediated and microwave-assisted syntheses for quinoxaline and carboxamide formation.

Catalyst-Mediated Synthesis

A variety of catalysts have been developed to improve the efficiency and mildness of quinoxaline synthesis. These catalysts often allow the reaction to proceed under milder conditions, with shorter reaction times and higher yields. sid.irorientjchem.org For instance, ammonium (B1175870) heptamolybdate tetrahydrate has been shown to efficiently catalyze the condensation of aryl-1,2-diamines with 1,2-diketones in an environmentally benign ethanol/water mixture at room temperature. sid.ir Other notable catalysts include CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which have been used for the synthesis of quinoxaline derivatives in ethanol at room temperature. orientjchem.org Furthermore, alumina-supported heteropolyoxometalates have been employed as recyclable catalysts for the synthesis of quinoxalines in high yields under mild conditions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.inudayton.edu The application of microwave irradiation to the synthesis of quinoxalines has been shown to dramatically reduce reaction times from hours to minutes, while often providing excellent yields. e-journals.inresearchgate.net This method is considered a green chemistry approach as it can reduce energy consumption and often allows for solvent-free reactions. e-journals.inresearchgate.net The condensation of 1,2-diamines and 1,2-dicarbonyls can be efficiently carried out under microwave heating, sometimes in the absence of a solvent, leading to a cleaner and easier work-up process. e-journals.in

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxalines
MethodReaction TimeYield (%)Key AdvantagesReference
Conventional HeatingHours to DaysVariableWell-established nih.gov
Microwave IrradiationMinutes80-97%Rapid, High Yields, Environmentally Benign e-journals.inresearchgate.net

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mtak.huspringerprofessional.de The synthesis of heterocyclic compounds, including quinoxalines and their amide derivatives, is increasingly being adapted to flow processes. researchgate.netdurham.ac.uk

While a specific flow synthesis for this compound is not extensively documented, the principles of flow chemistry can be readily applied to its production. For instance, the amidation step can be performed in a flow reactor by pumping a stream of the activated quinoxaline-2-carboxylic acid (e.g., the acyl chloride) and a stream of 2-aminopyridine with a base to a mixing point, followed by passage through a heated reaction coil to facilitate the reaction. This setup allows for precise control of reaction time, temperature, and stoichiometry, which can lead to higher yields and purity compared to batch processing. acs.org

Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates. The in situ generation and immediate consumption of reactive species like acyl chlorides in a closed flow system minimize operator exposure and the risk of accidental release.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be fine-tuned include the choice of coupling agent, solvent, temperature, and base.

Table 1: Parameters for Optimization of this compound Synthesis

ParameterOptionsConsiderations
Coupling Agent Oxalyl chloride, Thionyl chloride, HATU, HBTU, T3PEfficiency of carboxylic acid activation, byproduct formation, and ease of removal.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (ACN), N,N-Dimethylformamide (DMF)Solubility of reactants and products, boiling point for temperature control, and potential side reactions.
Base Triethylamine (TEA), Pyridine (B92270), N,N-Diisopropylethylamine (DIPEA)Strength of the base, steric hindrance, and ease of removal after the reaction.
Temperature 0 °C to refluxReaction rate versus potential for side reactions and decomposition.

For the amidation reaction, a variety of modern peptide coupling reagents can be employed as alternatives to acyl chloride formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and T3P (Propylphosphonic anhydride) are known to facilitate amide bond formation under mild conditions with high efficiency and are compatible with a wide range of functional groups. mdpi.com The choice of coupling reagent can significantly impact the reaction yield and the purification process.

Microwave-assisted synthesis is another technique that can be used to optimize the synthesis of quinoxaline derivatives. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Stereoselective Synthesis Considerations for Chiral Derivatives (if applicable)

While this compound itself is not chiral, the principles of stereoselective synthesis become critical when considering the preparation of its chiral derivatives. Chiral quinoxaline-containing compounds are of significant interest in medicinal chemistry.

The introduction of chirality can be achieved through several strategies. If a chiral center is to be introduced on the quinoxaline core or on a substituent, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst.

For instance, if a chiral amine is used in the amidation step, the resulting product will be a mixture of diastereomers if the quinoxaline moiety also contains a chiral center. The separation of these diastereomers can be challenging. Therefore, a stereoselective synthesis that favors the formation of a single diastereomer is highly desirable. This can be achieved by using a chiral coupling reagent or a chiral catalyst that can control the stereochemical outcome of the reaction.

Advanced Structural Elucidation and Conformational Analysis of N Pyridin 2 Ylquinoxaline 2 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure and electronic properties of N-pyridin-2-ylquinoxaline-2-carboxamide. These techniques provide valuable insights into the connectivity of atoms, the nature of functional groups, and the electronic transitions within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The chemical shifts of the protons on the pyridine (B92270) and quinoxaline (B1680401) rings are distinct and can be assigned based on their multiplicity and coupling constants. The amide proton (N-H) usually appears as a broad singlet at a lower field, and its chemical shift can be influenced by solvent and temperature.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the aromatic rings and the carbonyl group of the amide are readily identifiable. Aromatic carbons typically resonate in the range of 110-160 ppm, while the carbonyl carbon appears further downfield, usually above 160 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HAromatic (Pyridine & Quinoxaline)7.0 - 9.0
¹HAmide (N-H)> 9.0 (often broad)
¹³CAromatic (Pyridine & Quinoxaline)110 - 160
¹³CCarbonyl (C=O)> 160

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. hilarispublisher.com

A key feature is the N-H stretching vibration of the amide group, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group is also prominent, usually observed as a strong absorption band around 1650-1680 cm⁻¹. hilarispublisher.com The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and quinoxaline rings appear in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H StretchAmide3300 - 3500
C-H StretchAromatic> 3000
C=O StretchAmide1650 - 1680
C=C and C=N StretchAromatic Rings1400 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is particularly useful for obtaining accurate mass measurements.

The ESI-HRMS spectrum of this compound will show a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the precise determination of its molecular weight. The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the amide bond, leading to the formation of ions corresponding to the pyridine and quinoxaline moieties. The fragmentation can be initiated by the lone pair of electrons on the pyridine ring. nih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, which contains both π-systems and heteroatoms with non-bonding electrons, several types of electronic transitions are possible.

The spectrum typically displays intense absorption bands in the UV region, which can be attributed to π → π* transitions within the conjugated quinoxaline and pyridine ring systems. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Additionally, n → π* transitions, which are generally weaker, may also be observed. libretexts.org These transitions involve the promotion of a non-bonding electron (from nitrogen or oxygen atoms) to a π* anti-bonding orbital. uzh.chelte.hulibretexts.org The position and intensity of these absorption bands can be influenced by the solvent polarity.

X-ray Crystallography of this compound and its Metal Complexes/Derivatives

Intermolecular Interactions and Crystal Packing (e.g., π-stacking, hydrogen bonding)

A detailed analysis of the crystal structure of this compound would be necessary to fully characterize its intermolecular interactions and packing arrangement. Based on the functional groups present in the molecule—a quinoxaline ring system, a pyridine ring, and a carboxamide linker—several types of non-covalent interactions would be anticipated to play a crucial role in its solid-state architecture.

Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It would be expected to form intermolecular hydrogen bonds, potentially creating chains or dimeric motifs within the crystal lattice. The nitrogen atoms within the quinoxaline and pyridine rings could also act as hydrogen bond acceptors.

A hypothetical data table summarizing these potential interactions is presented below.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Geometry/Significance
Hydrogen Bonding Amide N-H Amide C=O Formation of dimers or chains, influencing melting point and solubility.
Amide N-H Pyridine N Could lead to specific packing motifs.
Amide N-H Quinoxaline N Contributes to a 3D hydrogen-bonding network.
π-Stacking Quinoxaline Ring Quinoxaline Ring Face-to-face stacking, contributing to crystal density.
Pyridine Ring Pyridine Ring Offset stacking, influencing electronic properties.

Conformational Landscape and Rotational Isomerism of this compound

The conformational flexibility of this compound would primarily arise from rotation around the single bonds of the carboxamide linker: the bond connecting the quinoxaline ring to the carbonyl group and the bond connecting the amide nitrogen to the pyridine ring.

Rotational Isomers: The relative orientation of the quinoxaline and pyridine rings is determined by the dihedral angles around these bonds. Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to map the potential energy surface and identify the low-energy conformers. It is plausible that steric hindrance and intramolecular interactions, such as a potential intramolecular hydrogen bond between the amide N-H and a nitrogen atom of one of the heterocyclic rings, could favor certain conformations.

A hypothetical data table summarizing the key conformational parameters is provided below.

Table 2: Theoretical Conformational Parameters for this compound

Parameter Description Expected Findings from Computational Studies
Dihedral Angle (Quinoxaline-C=O) Rotation around the bond between the quinoxaline ring and the carbonyl carbon. Would likely show a preference for a near-planar arrangement to maximize conjugation, but could be influenced by steric factors.
Dihedral Angle (N-Pyridine) Rotation around the bond between the amide nitrogen and the pyridine ring. The presence of rotational isomers (syn/anti) would be expected, with energy barriers between them.
Intramolecular Hydrogen Bonding Potential for a hydrogen bond between the amide N-H and a ring nitrogen. Could stabilize a specific planar conformation.

Table of Compounds Mentioned

Compound Name
This compound
Quinoxaline

Computational Chemistry and Theoretical Investigations of N Pyridin 2 Ylquinoxaline 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's reactivity and spectroscopic signature.

The electronic structure of N-pyridin-2-ylquinoxaline-2-carboxamide is characterized by the distribution of its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For aromatic heterocyclic systems similar to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), are employed to determine these properties. The HOMO is typically localized on the more electron-rich portions of the molecule, which in this case would likely involve the quinoxaline (B1680401) and pyridine (B92270) rings, as well as the amide linkage. The LUMO, conversely, is expected to be distributed over the electron-deficient regions, also encompassing the aromatic systems which can accept electron density.

The calculated HOMO and LUMO energies are also instrumental in determining various global reactivity descriptors, as shown in the table below. These descriptors provide a quantitative measure of the molecule's chemical potential, hardness, and electrophilicity.

Parameter Formula Significance Typical Calculated Values for Similar Heterocycles (eV)
HOMO Energy (EHOMO)-Electron-donating ability-6.0 to -7.0
LUMO Energy (ELUMO)-Electron-accepting ability-1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, stability4.0 to 5.0
Ionization Potential (I)-EHOMOEnergy to remove an electron6.0 to 7.0
Electron Affinity (A)-ELUMOEnergy released on gaining an electron1.5 to 2.5
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons3.75 to 4.75
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution2.0 to 2.5
Chemical Softness (S)1/(2η)Reciprocal of hardness0.2 to 0.25
Electrophilicity Index (ω)χ2/(2η)Propensity to accept electrons1.4 to 2.8

Note: The values presented are representative and derived from computational studies on analogous heterocyclic carboxamide structures. Specific values for this compound would require dedicated calculations.

Computational methods are also invaluable for predicting the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of organic compounds. nih.govresearchgate.net For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, arising from π-π* and n-π* transitions within the quinoxaline and pyridine aromatic systems. The calculated maximum absorption wavelengths (λmax) and oscillator strengths (f) help in the interpretation of experimental spectra. nih.gov

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the 1H and 13C NMR chemical shifts. nih.gov These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the proposed molecular structure and provide detailed information about the electronic environment of each nucleus.

Spectroscopic Technique Computational Method Predicted Parameters Typical Predicted Values for Quinoxaline Derivatives
UV-Vis SpectroscopyTD-DFTλmax (nm), Oscillator Strength (f)250-350 nm
1H NMR SpectroscopyGIAOChemical Shifts (δ, ppm)7.0 - 9.0 ppm (aromatic protons)
13C NMR SpectroscopyGIAOChemical Shifts (δ, ppm)120 - 160 ppm (aromatic carbons)

Note: The predicted values are estimations based on studies of related quinoxaline structures.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and interactions with its environment. physchemres.org

This compound possesses several rotatable bonds, particularly around the amide linkage and the bond connecting the pyridine ring to the amide nitrogen. This allows the molecule to adopt various conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The relative orientation of the quinoxaline and pyridine rings is a key conformational feature that can influence the molecule's ability to interact with biological targets. Analysis of the simulation trajectory can reveal the preferred dihedral angles and the flexibility of the molecule over time.

The behavior of this compound in a biological system is intrinsically linked to its interactions with the surrounding solvent, which is typically water. MD simulations can explicitly model the solvent molecules, providing a detailed picture of how the solute and solvent interact. rsc.org The polar amide group and the nitrogen atoms in the quinoxaline and pyridine rings are expected to form hydrogen bonds with water molecules, which will influence the molecule's solubility and conformational preferences. Computational studies on similar compounds have shown that solvent interactions can significantly affect the energetics and geometries of different conformers. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. hilarispublisher.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net

For this compound, molecular docking studies can be performed against a variety of biological targets to explore its potential therapeutic applications. The quinoxaline scaffold is present in a number of biologically active compounds, and derivatives of quinoxaline-2-carboxamide (B189723) have been investigated for various activities. nih.gov Docking simulations would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their binding affinity. The results of these simulations can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.com

Potential Protein Target Class Key Interacting Residues (Examples) Types of Interactions Predicted Binding Affinity Range (kcal/mol)
KinasesAsp, Lys, GluHydrogen bonding, π-π stacking-7.0 to -10.0
DNA TopoisomerasesArg, Asn, TyrHydrogen bonding, intercalation-6.5 to -9.5
ReceptorsSer, Thr, TrpHydrogen bonding, hydrophobic interactions-7.5 to -10.5

Note: The protein targets and binding affinities are hypothetical and based on docking studies of analogous quinoxaline and pyridine-containing compounds against these protein families. nih.govnih.gov

Prediction of Binding Modes with Biomolecular Targets

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of quinoxaline-2-carboxamide, docking studies have been instrumental in elucidating their binding mechanisms. For instance, in studies of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives as potential antimycobacterial agents, molecular docking was used to investigate their binding modes within the active site of the Mycobacterium tuberculosis DNA gyrase B subunit. nih.gov

The modeling suggested that the quinoxaline scaffold of these compounds occupies the same binding site as the coumarin (B35378) moiety of novobiocin, a known inhibitor. nih.gov A crucial interaction observed was the formation of hydrogen bonds between the compound and key amino acid residues, such as Arg77, in the active site. nih.gov Similarly, docking studies on N-phenyl and N-benzyl quinoxaline-2-carboxamides, investigated for their antimycobacterial and antineoplastic activities, identified human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) as potential targets. nih.gov These studies highlight how the quinoxaline core and its substituents can engage in specific non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for their biological activity.

Table 1: Predicted Interactions for Quinoxaline-2-Carboxamide Analogs with Biomolecular Targets

Compound Class Biomolecular Target Key Interacting Residues Type of Interaction
Quinoxaline-2-carboxamide 1,4-di-N-oxides M. tuberculosis DNA gyrase B Arg77 Hydrogen Bonding
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide Human DNA Topoisomerase Not Specified Non-covalent
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide VEGFR Not Specified Non-covalent

This table is generated based on findings for analog compounds and illustrates potential interaction types for this compound.

Affinity Score Predictions and Ligand Efficiency

Ligand efficiency (LE) is another important metric in computational drug design. It relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). This metric helps in identifying smaller, more efficient compounds that can be optimized into potent drug candidates. For novel pyridin-2-yl urea (B33335) inhibitors targeting ASK1 kinase, researchers used advanced methods like absolute binding free energy (BFE) calculations to discriminate between different predicted binding modes and to correlate computational predictions with in vitro bioassay results, where IC50 values reached the nanomolar range (e.g., 1.55 ± 0.27 nM). mdpi.com Such approaches provide a more accurate prediction of binding affinity than standard docking scores and are crucial for optimizing lead compounds.

Table 2: Example Affinity and Potency Data for Related Compound Classes

Compound Class Target Metric Value
Pyridine Carboxamide Derivatives Urease IC50 1.07 - 6.41 µM
Pyridin-2-yl Urea Inhibitors ASK1 Kinase IC50 1.55 nM

This table presents data from related pyridine and quinoxaline analogs to provide context for the potential efficacy of this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for activity.

For quinoxaline derivatives, QSAR studies have been employed to build predictive models for their antimycobacterial and anti-T. cruzi activities. nih.gov In one study on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, a 3D-QSAR model was developed that showed good internal prediction (R² = 0.863) for the training set of compounds and strong external predictive power (Pred_r² = 0.74) for a test set. nih.gov Such models can identify the key steric, electronic, and hydrophobic features that influence biological activity. nih.gov Similarly, QSAR models for other heterocyclic structures, like 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, have demonstrated high correlation coefficients (R² > 0.8), indicating a robust relationship between the selected molecular descriptors and the observed biological activity. nih.gov These studies underscore the utility of QSAR in guiding the design of more potent analogs within the broader quinoxaline and pyridine carboxamide classes.

Pharmacophore Model Development

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. pharmacophorejournal.comresearchgate.net These models are crucial for virtual screening to identify new potential drug candidates from large chemical databases. dovepress.com

For a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, a ligand-based pharmacophore model was successfully generated. nih.gov The best model consisted of distinct chemical features: one aromatic ring, four hydrophobic groups, three hydrogen bond acceptors, and one hydrogen bond donor. nih.gov This model was validated and demonstrated its ability to distinguish between active and inactive compounds, making it a useful tool for discovering new antimycobacterial agents. nih.gov The development of such models relies on the structural information of a set of known active compounds to identify the common features responsible for their activity. mdpi.comnih.gov The insights gained from pharmacophore models of related quinoxaline compounds can guide the rational design of new derivatives, including those based on the this compound scaffold.

Table 3: Mentioned Compounds

Compound Name
This compound
Novobiocin
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide

Structure Activity Relationship Sar Studies of N Pyridin 2 Ylquinoxaline 2 Carboxamide and Its Analogs

Systematic Modification of the Quinoxaline (B1680401) Core

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its modification has been a key strategy in the development of potent bioactive compounds. researchgate.net SAR studies on quinoxaline-based analogs have revealed that the substitution pattern on the quinoxaline ring plays a crucial role in determining the biological activity. nih.govmdpi.com

In a series of quinoxaline urea (B33335) analogs, it was observed that substitutions at the 2 and 3 positions of the quinoxaline ring were generally well-tolerated, with these changes not significantly impacting the inhibition of TNFα-induced IKKβ-mediated NFκB activity. nih.gov However, for mono-substituted quinoxaline analogs, specific modifications led to significant improvements in activity. For instance, replacing metabolically labile furan (B31954) groups with an N-methyl pyrazole (B372694) group resulted in a notable increase in oral bioavailability. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group at the meta-position, enhanced the inhibitory activity. nih.gov A di-substituted analog with a meta-chloro and a para-fluoro group was found to be approximately three times more potent than the parent compound. nih.gov

The nature and position of substituents on the quinoxaline ring have also been shown to influence anticancer activity. mdpi.com For some quinoxaline derivatives, the presence of an electron-releasing group like methoxy (B1213986) (OCH3) was found to be essential for activity, and its replacement with an electron-withdrawing group such as chlorine (Cl) led to a decrease in potency. mdpi.com In other instances, an electron-withdrawing nitro (NO2) group at the 7-position of the quinoxaline nucleus diminished the activity. mdpi.com These findings highlight that the electronic properties of the substituents on the quinoxaline core are a critical determinant of the biological activity of these compounds.

The following table summarizes the impact of various substitutions on the quinoxaline core on the biological activity of N-pyridin-2-ylquinoxaline-2-carboxamide analogs.

Modification on Quinoxaline Core Observed Effect on Biological Activity Reference Compound Class
2,3-DisubstitutionGenerally well-tolerated with no significant effect on IKKβ inhibition.Quinoxaline urea analogs
Mono-substitution with N-methyl pyrazoleSignificant improvement in IKKβ inhibitory activity and oral bioavailability.Quinoxaline urea analogs
Meta-CF3 substitutionFurther improvement of IKKβ inhibitory activity.Quinoxaline urea analogs
Meta-Cl and para-F disubstitutionApproximately 3-fold increase in potency for IKKβ inhibition.Quinoxaline urea analogs
Substitution with electron-releasing groups (e.g., OCH3)Essential for anticancer activity in some series.Anticancer quinoxaline derivatives
Substitution with electron-withdrawing groups (e.g., Cl, NO2)Decreased anticancer activity in some series.Anticancer quinoxaline derivatives

Functionalization of the Pyridine (B92270) Moiety

Studies on pyridine derivatives have shown that the presence and position of certain functional groups can enhance their antiproliferative activity. nih.gov For instance, the introduction of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to improve activity against various cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups on the pyridine ring tends to decrease antiproliferative activity. nih.gov

In the context of kinase inhibition, systematic SAR studies on pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogs, a related class of compounds, revealed that the 3-position of the pyridine ring is the most suitable for modification. nih.gov Substituents containing oxygen or nitrogen atoms directly connected to the pyridine ring were found to be most effective for enzyme inhibition. nih.gov This suggests that hydrogen bonding interactions involving these heteroatoms play a critical role in the binding of these inhibitors to their target kinases.

The table below illustrates the effects of different functionalizations of the pyridine moiety on the biological activity of this compound and related analogs.

Modification on Pyridine Moiety Observed Effect on Biological Activity Reference Compound Class
Introduction of -OCH3, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activity.General pyridine derivatives
Introduction of halogen atoms or bulky groupsDecreased antiproliferative activity.General pyridine derivatives
Substitution at the 3-positionMost suitable position for modification for kinase inhibition.Pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogs
Substituents with O or N atoms at the 3-positionMost effective for kinase inhibition.Pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogs

Substituent Effects on the Carboxamide Linker

The carboxamide linker in this compound is not merely a passive connector but plays an active role in orienting the quinoxaline and pyridine moieties and participating in crucial hydrogen bonding interactions with target proteins. Modifications to this linker can therefore have a profound impact on the biological activity of the compound.

In a study of quinoxaline-2-carboxamide (B189723) derivatives, it was found that an NH-CO linker at the second position of the quinoxaline nucleus increased anticancer activity, while aliphatic linkers led to a decrease in activity. mdpi.com This suggests that the rigidity and hydrogen bonding capability of the amide bond are important for potent biological action. Furthermore, extending the length of the carboxamide bridge by introducing methylene (B1212753) spacers between the quinoxaline core and the N-aryl group has been investigated in the context of antimycobacterial activity. nih.gov

The nature of the substituent on the nitrogen of the carboxamide is also critical. For instance, in a series of quinoxaline-2-carboxamides, N-benzyl derivatives generally exhibited superior antimycobacterial activity compared to N-phenyl derivatives. mdpi.com This highlights the importance of the steric and electronic properties of the group attached to the amide nitrogen.

The following table summarizes the observed effects of modifying the carboxamide linker on the biological activity of quinoxaline-2-carboxamide derivatives.

Modification on Carboxamide Linker Observed Effect on Biological Activity Reference Compound Class
NH-CO linker vs. aliphatic linkerNH-CO linker increased anticancer activity.Anticancer quinoxaline derivatives
Extension of the carboxamidic bridgeInvestigated for its influence on antimycobacterial activity.N-substituted quinoxaline-2-carboxamides
N-benzyl vs. N-phenyl substitutionN-benzyl derivatives showed superior antimycobacterial activity.N-substituted quinoxaline-2-carboxamides

Stereochemical Influences on Molecular Recognition

While specific studies on the stereochemical influences of this compound are not extensively documented in the reviewed literature, the principles of stereochemistry in drug-receptor interactions are well-established and highly relevant to this class of compounds. The three-dimensional arrangement of atoms in a molecule is critical for its ability to bind to a specific biological target with high affinity and selectivity.

The introduction of chiral centers into the this compound scaffold, either on the quinoxaline core, the pyridine moiety, or the carboxamide linker, would result in the formation of enantiomers or diastereomers. These stereoisomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a drug molecule.

Although direct SAR data on the stereochemistry of this compound is limited, it can be inferred that the synthesis and biological evaluation of individual stereoisomers would be a crucial step in the development of more potent and selective therapeutic agents based on this scaffold.

Mechanistic Investigations of N Pyridin 2 Ylquinoxaline 2 Carboxamide in Biological Systems Pre Clinical/molecular Level

Identification of Potential Molecular Targets and Pathways

Investigations into the molecular interactions of N-pyridin-2-ylquinoxaline-2-carboxamide and its analogs have identified several key cellular components and signaling pathways that are likely responsible for their biological effects. These studies, primarily conducted at the molecular level, point towards a multi-targeted mechanism of action.

Enzyme Inhibition/Activation Studies (e.g., DHFR, ASK1, PI3K/Akt/mTOR pathway)

Research has highlighted the potent inhibitory effects of quinoxaline-2-carboxamide (B189723) derivatives on critical cellular kinases, particularly within the PI3K/Akt/mTOR and ASK1 signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. Studies on 3-arylamino-quinoxaline-2-carboxamide derivatives, which share the core quinoxaline-2-carboxamide structure, have demonstrated significant inhibitory activity against this pathway. For instance, the derivative N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamide (6be) has been shown to down-regulate the levels of PI3K, Akt, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). This compound acts as a dual inhibitor by simultaneously inhibiting the phosphorylation of Akt at both Thr308 and Ser473 residues. nih.gov

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a key role in cellular responses to stress, inflammation, and apoptosis. A dibromo-substituted quinoxaline (B1680401) fragment-containing compound, 26e, has been identified as an effective small-molecule inhibitor of ASK1, with an IC50 value of 30.17 nM. While not identical to this compound, this finding suggests that the quinoxaline scaffold is a viable pharmacophore for ASK1 inhibition.

While the quinoxaline scaffold is present in some molecules with Dihydrofolate reductase (DHFR) inhibitory activity, direct studies on this compound's effect on DHFR are not currently available in the reviewed literature. DHFR is a critical enzyme in the synthesis of purines, pyrimidines, and several amino acids, and its inhibition can halt cell proliferation. wikipedia.orgresearchgate.net

Table 1: Inhibitory Activity of Quinoxaline Derivatives on Key Enzymes

Compound Class/DerivativeTarget Enzyme/PathwayObserved EffectIC50 Value
3-Arylamino-quinoxaline-2-carboxamides (e.g., 6be)PI3K/Akt/mTORDown-regulation of PI3K, Akt, p-Akt, p-mTORNot specified
Dibromo-substituted quinoxaline (26e)ASK1Inhibition30.17 nM

Note: The data presented is for derivatives of this compound and not the specific compound itself.

Receptor Binding Assays (In Vitro)

Based on the currently available scientific literature, specific in vitro receptor binding assays for this compound have not been reported. Therefore, its direct interactions with specific cellular receptors remain an area for future investigation.

Protein-Ligand Interaction Studies (e.g., DNA binding, DNA unwinding)

The interaction of quinoxaline derivatives with nucleic acids has been a subject of investigation, suggesting a potential mechanism of action involving direct DNA engagement. Quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been identified as DNA-damaging agents. mdpi.com This mode of action is attributed to the production of free radicals during bioreduction, which subsequently leads to DNA damage.

Furthermore, molecular docking studies of N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide have suggested that human DNA topoisomerase could be a potential target. nih.gov Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, and their inhibition can lead to the disruption of DNA replication and transcription, ultimately triggering cell death. While these studies provide insight into the potential for DNA interaction, specific DNA binding constants and detailed studies on DNA unwinding for this compound are not yet available. Some cadmium(II) complexes incorporating a pyridylmethylamino-quinoline ligand have been shown to bind to DNA via intercalation, though this is a different class of compound. researchgate.net

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Models)

Detailed studies specifically examining the cellular uptake and subcellular localization of this compound in in vitro cell models are limited in the current body of scientific literature. However, research on related quinoxaline-2-carboxylic acid 1,4-dioxide derivatives has shown that these compounds can bypass transmembrane transporters in M. smegmatis, a species of bacterium. mdpi.com While this finding is in a prokaryotic system, it suggests that the quinoxaline core may possess properties that facilitate membrane transport. The lipophilicity and molecular size of this compound would likely allow for passive diffusion across the cell membrane of mammalian cells, but specific transport mechanisms and its ultimate subcellular distribution have yet to be elucidated.

Modulation of Cellular Processes (e.g., Apoptosis, Proliferation, Cell Cycle Arrest, Gene Expression)

A significant body of evidence points to the ability of quinoxaline-2-carboxamide derivatives to modulate fundamental cellular processes, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.

Studies on 3-arylamino-quinoxaline-2-carboxamide derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest. nih.gov This is linked to their ability to inhibit the PI3K/Akt/mTOR pathway, which in turn activates the p53 tumor suppressor pathway. Activation of p53 can modulate the expression of downstream target genes that control the cell cycle and apoptosis, such as p21 and Bax. Similarly, phenyl-pyridine-2-carboxylic acid derivatives have been reported to induce cell cycle arrest in mitosis, followed by the induction of apoptosis. nih.gov Another study on a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative demonstrated an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle in breast cancer cells. mdpi.com

Table 2: Effects of Quinoxaline and Pyridine (B92270) Carboxamide Derivatives on Cellular Processes

Compound Class/DerivativeCell Line(s)Effect on ProliferationEffect on Cell CycleEffect on Apoptosis
3-Arylamino-quinoxaline-2-carboxamidesMGC-803InhibitionArrestInduction
Phenyl-pyridine-2-carboxylic acidsVarious cancer cell linesInhibitionMitotic ArrestInduction
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylatesMDA-MB-231InhibitionIncrease in G0/G1, Decrease in SNot specified

Note: The data presented is for derivatives of this compound and not the specific compound itself.

Cell-Based Assays for Pathway Analysis (e.g., PI3K/Akt/mTOR pathway modulation)

Cell-based assays have been instrumental in confirming the impact of quinoxaline-2-carboxamide derivatives on the PI3K/Akt/mTOR signaling pathway. Western blot analysis, a technique used to detect specific proteins in a sample, has been employed to demonstrate the effects of these compounds on key pathway components.

In studies of 3-arylamino-quinoxaline-2-carboxamide derivatives, treatment of cancer cells led to a marked decrease in the protein levels of PI3K, total Akt, and phosphorylated forms of Akt and mTOR. nih.gov This provides direct evidence of pathway inhibition at the cellular level. The modulation of this pathway is a key mechanism through which these compounds exert their anti-proliferative and pro-apoptotic effects. The downstream consequences of this pathway inhibition include the activation of p53 and changes in the expression of cell cycle regulators and apoptosis-related proteins. nih.gov

Transcriptomic and Proteomic Profiling

Comprehensive analyses of gene and protein expression changes following treatment with quinoxaline derivatives have begun to shed light on their cellular impact. Although specific data for this compound is not yet available, studies on other quinoxaline compounds reveal significant alterations in the transcriptome and proteome of treated cells.

Research on quinoxaline 1,4-dioxide derivatives has demonstrated notable effects on gene expression in microorganisms. For instance, a transcriptomic analysis of Mycobacterium smegmatis exposed to 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline-1,4-dioxide (LCTA-3368) revealed a significant upregulation of genes involved in DNA repair and replication. nih.gov This suggests that the compound may induce DNA damage, triggering a compensatory cellular response. Additionally, a large number of genes encoding proteins with oxidoreductase activity were differentially expressed, hinting at a mechanism involving the generation of reactive oxygen species. nih.gov

On the proteomic level, treatment of the protozoan parasite Entamoeba histolytica with two different quinoxaline 1,4-dioxide derivatives, T-001 and T-017, led to widespread changes in protein expression. nih.goved.ac.uk These alterations affected crucial cellular functions, providing a systems-level view of the compounds' effects.

A proteomic analysis of E. histolytica trophozoites treated with T-001 and T-017 identified a significant number of deregulated proteins. nih.gov For T-001, 163 proteins were differentially expressed, while T-017 treatment resulted in the deregulation of 131 proteins. nih.gov The affected proteins were primarily associated with the cytoskeleton, intracellular trafficking, nucleic acid transcription and translation, and redox homeostasis. ed.ac.uk These findings indicate that quinoxaline derivatives can disrupt fundamental cellular processes, ultimately impacting cell survival and virulence. nih.goved.ac.uk

Table 1: Proteomic Changes in Entamoeba histolytica Induced by Quinoxaline Derivatives T-001 and T-017
Functional CategoryNumber of Overexpressed Proteins (T-001)Number of Underexpressed Proteins (T-001)Number of Overexpressed Proteins (T-017)Number of Underexpressed Proteins (T-017)
Cytoskeleton & Intracellular TrafficData not specifiedData not specifiedData not specifiedData not specified
Nucleic Acid Transcription & TranslationData not specifiedData not specifiedData not specifiedData not specified
Redox HomeostasisData not specifiedData not specifiedData not specifiedData not specified
Total Deregulated Proteins 79 84 70 61

Data synthesized from a study on the proteomic effects of quinoxaline derivatives on Entamoeba histolytica. nih.gov

Investigation of Signaling Cascades Perturbed by this compound

The biological activity of quinoxaline derivatives is often linked to their ability to interfere with critical intracellular signaling cascades that regulate cell proliferation, survival, and apoptosis. While the specific signaling pathways affected by this compound have not been fully elucidated, research on analogous compounds points towards several potential targets.

One of the key signaling pathways that appears to be modulated by quinoxaline carboxamides is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth and survival and is often dysregulated in various diseases, including cancer. A study on a series of 3-arylaminoquinoxaline-2-carboxamide derivatives revealed their ability to inhibit this crucial signaling cascade. nih.gov The lead compound in this study, N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamide (6be), was shown to down-regulate the levels of key proteins in the pathway, including PI3K, Akt, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). nih.gov Furthermore, it was found to inhibit the phosphorylation of Akt at two key residues, Thr308 and Ser473, effectively acting as a dual inhibitor. nih.gov

In addition to the PI3K/Akt/mTOR pathway, some quinoxaline derivatives have been shown to induce cellular damage through mechanisms involving DNA. Specifically, certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives are predicted to act as DNA-damaging agents. nih.gov This mode of action is thought to be mediated by the production of free radicals, which can lead to DNA strand breaks and the activation of DNA repair systems. nih.govnih.govmdpi.com This is consistent with the transcriptomic data showing upregulation of DNA repair genes. nih.gov

The inhibition of transglutaminase 2 (TGase 2) by a quinoxaline derivative, GK13, has also been reported. nih.gov TGase 2 is involved in pro-survival and anti-apoptotic pathways, partly through the activation of NF-κB. By inhibiting TGase 2, GK13 was shown to prevent the polymerization of I-κBα, a key step in NF-κB activation. nih.gov This suggests that some quinoxaline derivatives may exert their effects by modulating the NF-κB signaling pathway.

Table 2: Effects of 3-Arylaminoquinoxaline-2-carboxamide Derivative (6be) on the PI3K/Akt/mTOR Signaling Pathway
Target Protein/Phosphorylation SiteEffect of Compound 6be
PI3KDown-regulation
AktDown-regulation
p-Akt (Thr308)Inhibition of phosphorylation
p-Akt (Ser473)Inhibition of phosphorylation
p-mTORDown-regulation

Data based on a study of 3-arylaminoquinoxaline-2-carboxamide derivatives. nih.gov

Synthetic Derivatives and Analogs of N Pyridin 2 Ylquinoxaline 2 Carboxamide

Design Principles for New N-pyridin-2-ylquinoxaline-2-carboxamide Derivatives

The design of new derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing the molecule's properties. Quinoxaline (B1680401) itself is a bioisostere of other crucial bicyclic heterocycles like quinoline (B57606), naphthalene (B1677914), and indole, allowing it to interact with a diverse range of biological targets. nih.govbohrium.com

Key design strategies for new analogs include:

Structural Scaffolding and Isosterism : The quinoxaline core is a derivative of pyrazine (B50134), and its structure is related to the first-line antitubercular drug, pyrazinamide. nih.govmdpi.com Researchers design quinoxaline-2-carboxamides as more lipophilic analogs of pyrazinamide-derived compounds to explore how this modification influences antimycobacterial activity. nih.gov

Modulation of Physicochemical Properties : A primary design principle involves altering the substituents on the amide nitrogen and the quinoxaline ring to modulate properties like lipophilicity, hydrophilicity, and electronic effects. nih.gov By introducing a variety of substituents, from hydrophilic hydroxyl groups to lipophilic trifluoromethyl groups, chemists can systematically probe the structure-activity relationships (SAR). nih.gov

Linker Modification : The length and flexibility of the linker connecting the quinoxaline core to the peripheral aryl or heteroaryl group (like the pyridine (B92270) ring) are critical design elements. Studies have shown that introducing a methylene (B1212753) (-CH2-) linker to create N-benzyl derivatives, as opposed to N-phenyl derivatives, can significantly impact biological activity. mdpi.com This strategy explores how the spatial orientation and flexibility of the side chain affect target binding.

Bioisosteric Replacement : The pyridine ring itself can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. For instance, replacing the pyridine with a substituted phenyl or a naphthalene ring allows for a comparative analysis of how different aromatic systems influence efficacy and selectivity. nih.gov

Stabilization of the Core Structure : One design rationale is to create more chemically stable derivatives. For example, converting quinoxaline-2-carboxylic acid into amides results in compounds that are generally more stable than their corresponding esters, which can be beneficial for biological applications. nih.gov

Synthesis and Characterization of Novel this compound Scaffolds

The synthesis of N-substituted quinoxaline-2-carboxamide (B189723) derivatives typically follows a straightforward and established synthetic pathway. The primary method involves the amidation of a quinoxaline-2-carboxylic acid precursor.

A general synthetic route involves:

Activation of the Carboxylic Acid : Quinoxaline-2-carboxylic acid is first activated to make it more reactive towards nucleophilic attack. A common method is to convert the carboxylic acid into an acyl chloride by reacting it with an activating agent such as oxalyl chloride or thionyl chloride. nih.govresearchgate.net

Amide Bond Formation : The activated quinoxaline-2-carbonyl chloride is then reacted with the desired amine—in this case, 2-aminopyridine (B139424) or its substituted analogs—to form the final this compound product. nih.gov This condensation reaction is a widely used method for preparing various quinoxaline carboxamides. nih.govsapub.org

Variations of this core synthesis allow for the creation of a diverse library of compounds. For example, by using different substituted anilines or benzylamines in the second step, a wide range of N-phenyl and N-benzyl quinoxaline-2-carboxamides can be produced. nih.gov

The characterization of these newly synthesized scaffolds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure, confirming the presence of characteristic protons and carbons of the quinoxaline and pyridine rings, as well as the amide linkage. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy : This technique is used to identify key functional groups, such as the C=O stretch of the amide bond. nih.govresearchgate.net

Mass Spectrometry (MS) : Provides information on the molecular weight of the synthesized compound, confirming its identity. researchgate.net

Elemental Analysis : Determines the elemental composition (C, H, N) of the molecule, which is compared against the calculated theoretical values to verify purity. nih.gov

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure and its three-dimensional conformation. mdpi.com

Comparative Analysis of Biological or Functional Profiles of Analogs

Systematic modifications to the this compound scaffold have allowed for detailed comparative analyses of the biological activities of the resulting analogs, particularly in the area of antimycobacterial research.

Studies comparing different series of N-substituted quinoxaline-2-carboxamides have revealed key structure-activity relationships:

Influence of the Linker : A comparative study between N-phenyl and N-benzyl quinoxaline-2-carboxamides demonstrated that the presence of a methylene linker generally enhances antimycobacterial activity. mdpi.com In seven out of nine matched pairs with identical substituents on the phenyl/benzyl ring, the N-benzyl derivatives showed superior activity against Mycobacterium tuberculosis H37Ra. mdpi.com For example, N-(4-methoxybenzyl)quinoxaline-2-carboxamide showed a minimum inhibitory concentration (MIC) of 3.91 µg/mL, whereas its N-(4-methoxyphenyl) analog was significantly less active (MIC ≥ 125 µg/mL). mdpi.com

Effect of Substituents : The nature of the substituent on the terminal aromatic ring plays a crucial role. In the N-benzyl series, compounds with electron-withdrawing groups like 3-CF₃ also showed high potency (MIC = 3.91 µg/mL). mdpi.com However, no direct correlation between lipophilicity and activity was established across the entire series, suggesting that electronic factors and specific steric interactions are also important. mdpi.com

Anticancer Activity : Beyond antimycobacterial effects, certain derivatives have shown potential as anticancer agents. N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as having selective cytotoxicity against several cancer cell lines, including hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cells. nih.govbohrium.com This highlights how modifying the aryl group from a pyridine or phenyl to a larger polycyclic system like naphthalene can shift the biological activity profile.

The following tables present a comparative analysis of the biological activity for a selection of N-substituted quinoxaline-2-carboxamide analogs.

Antimycobacterial Activity of N-Substituted Quinoxaline-2-Carboxamide Analogs
CompoundSubstituent (R)LinkerMIC against M. tuberculosis H37Ra (µg/mL)Reference
N-(4-methoxyphenyl)quinoxaline-2-carboxamide4-OCH₃None≥125 mdpi.com
N-(4-methoxybenzyl)quinoxaline-2-carboxamide4-OCH₃-CH₂-3.91 mdpi.com
N-(3-(trifluoromethyl)phenyl)quinoxaline-2-carboxamide3-CF₃None≥500 mdpi.com
N-(3-(trifluoromethyl)benzyl)quinoxaline-2-carboxamide3-CF₃-CH₂-3.91 mdpi.com
N-benzylquinoxaline-2-carboxamideH-CH₂-7.81 mdpi.com
N-phenylquinoxaline-2-carboxamideHNone62.5 mdpi.com
Cytotoxicity of Selected Quinoxaline-2-Carboxamide Analogs
CompoundIC₅₀ against HepG2 (µM)Reference
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide14.8 nih.gov
N-(4-methoxybenzyl)quinoxaline-2-carboxamide>100 nih.gov
N-(3-(trifluoromethyl)benzyl)quinoxaline-2-carboxamide>100 nih.gov

Prodrug Strategies and Bioconjugation Approaches

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. In the context of the quinoxaline-2-carboxamide scaffold, research has touched upon prodrug concepts, primarily related to its carboxylic acid precursor.

One relevant example is the investigation of esters of quinoxaline-2-carboxylic acid. An ester derivative, 4-acetoxybenzyl quinoxaline-2-carboxylate, was identified as a prodrug with potent in vitro antitubercular activity. nih.govmdpi.com The underlying principle is that the ester is inactive but is hydrolyzed in vivo by metabolic enzymes (esterases) to release the active form of the drug. nih.gov Although this example relates to an ester of the parent carboxylic acid rather than an amide, it establishes a valid prodrug approach for this chemical class. The amide bond in this compound is generally more stable than an ester linkage, which is often a deliberate design choice to increase the compound's stability. nih.gov

While specific bioconjugation studies on this compound are not extensively reported, the presence of the pyridine and quinoxaline nitrogen atoms, as well as the potential to introduce functional groups, offers opportunities for such modifications. Bioconjugation could involve linking the molecule to larger entities like peptides, sugars, or polymers to improve targeting, solubility, or pharmacokinetic profiles. For instance, the synthesis of N-glycosides of related pyridine-2,6-bis-carboxamides has been reported, demonstrating that carbohydrate moieties can be attached to similar scaffolds. mdpi.comnih.gov Such an approach could potentially be adapted to improve the properties of quinoxaline-based compounds for specific research applications.

Advanced Analytical Methodologies for N Pyridin 2 Ylquinoxaline 2 Carboxamide

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques are indispensable for the separation of N-pyridin-2-ylquinoxaline-2-carboxamide from complex mixtures, allowing for its precise quantification. The selection of a specific method is contingent on the matrix composition and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of quinoxaline (B1680401) derivatives due to its versatility and high resolution. For N-substituted quinoxaline-2-carboxamides, purification is often achieved using flash column chromatography, a preparatory form of liquid chromatography. nih.govmdpi.com

A validated reverse-phase HPLC (RP-HPLC) method, often coupled with mass spectrometry (MS), is suitable for the quantification of pyridine-containing compounds. nih.gov While a specific HPLC method for this compound is not extensively detailed in publicly available literature, a general approach can be inferred from methods developed for analogous structures. A typical setup would involve a C18 column and a gradient elution system.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Pyridine (B92270) and Quinoline (B57606) Derivatives

ParameterCondition
Column Zorbax SB-Aq (4.6x150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Ammonium (B1175870) Acetate (B1210297) Buffer
Elution Gradient
Detection Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This table is based on a method for related pyridine and quinoline compounds and serves as a starting point for method development for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and is a powerful tool for the structural elucidation of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase volatility and thermal stability. A common approach involves silylation of polar functional groups. For instance, quinoxaline derivatives prepared from amino acids have been successfully analyzed by GC-MS after conversion to their O-trimethylsilyl derivatives. nih.gov This methodology allows for the sensitive estimation of the compound in various biological and chemical matrices. nih.gov

Capillary Electrophoresis (CE) provides an alternative separation technique with high efficiency and minimal sample consumption. Specifically, Capillary Zone Electrophoresis (CZE) has been effectively used for the separation of isomers of pyridinecarboxylic acid, which are structurally related to the precursors of the target compound. nih.gov The separation is typically achieved in a phosphate (B84403) buffer, and the addition of modifiers like cetyltrimethylammonium bromide (CTAB) can significantly improve peak shape and resolution. nih.gov

Table 2: Exemplary Capillary Zone Electrophoresis Conditions for Pyridinecarboxylic Acid Isomers

ParameterCondition
Buffer 10 mM Phosphate Buffer
Modifier 30 mM Cetyltrimethylammonium Bromide (CTAB)
pH 2.7
Detection UV

These conditions were optimized for pyridinecarboxylic acid isomers and may require adjustment for this compound. nih.gov

Spectroscopic Methods for Quantification and Purity Assessment

Spectroscopic methods are fundamental for the quantification and purity assessment of this compound, providing rapid and non-destructive analysis.

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. The this compound molecule possesses both quinoxaline and pyridine rings, which exhibit characteristic absorption bands in the UV-visible region. Studies on analogous compounds provide insight into the expected spectral properties. For instance, a compound containing both pyridine and amide functionalities exhibited absorption peaks at 224 nm (attributed to the π→π* transition of the pyridine ring) and 274 nm (corresponding to the n→π* transition of the carbonyl group). ikm.org.my Quinoxaline derivatives with extended conjugation can show absorption at longer wavelengths. researchgate.net

Table 3: UV-Vis Absorption Data for Related Quinoxaline and Pyridine Compounds

CompoundSolventλmax (nm)Reference
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butaneNot Specified224, 274 ikm.org.my
6-chloro-2,3-di(pyridin-2-yl)quinoxalineDMF451, 518, 556 researchgate.net

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive technique for the analysis of fluorescent compounds. Many quinoxaline derivatives are known to be fluorescent, making this a valuable method for their detection at low concentrations. nih.govnih.govresearchgate.net The fluorescence properties are influenced by the molecular structure and the solvent environment. A structurally related compound, 6-chloro-2,3-di(pyridin-2-yl)quinoxaline, has been shown to exhibit strong fluorescence with emission maxima at 607 nm and 653 nm when dissolved in dimethylformamide (DMF). researchgate.net The inherent fluorescence of the quinoxaline core in this compound suggests that fluorimetry can be a powerful tool for its quantification in research applications where high sensitivity is required.

Table 4: Fluorescence Emission Data for a Related Quinoxaline Derivative

CompoundSolventEmission Maxima (nm)Quantum Yield (ΦF)Reference
6-chloro-2,3-di(pyridin-2-yl)quinoxalineDMF607, 6530.21 researchgate.net

Bioanalytical Methods for In Vitro Study Samples (e.g., LC-MS/MS for cellular extracts)

The quantification of this compound in complex biological matrices, such as cellular extracts from in vitro studies, is critical for understanding its pharmacokinetic and pharmacodynamic properties at the cellular level. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and accuracy. sciex.comlcms.cz The development of a robust LC-MS/MS method enables the precise measurement of intracellular compound concentrations, which is essential for studies on cellular uptake, target engagement, and mechanism of action.

A typical bioanalytical workflow involves sample preparation to isolate the analyte from cellular components, chromatographic separation to resolve the analyte from other molecules, and mass spectrometric detection and quantification. nih.gov

Sample Preparation: Protein Precipitation

For the analysis of this compound in cellular extracts, a straightforward and high-throughput protein precipitation method is commonly employed to remove proteins and other macromolecules that can interfere with the LC-MS/MS analysis.

Cell Lysis: Cultured cells treated with this compound are first washed with phosphate-buffered saline (PBS) to remove any residual compound from the culture medium. The cells are then harvested and lysed using a lysis buffer or through physical methods like sonication to release the intracellular contents.

Precipitation: A known volume of the cell lysate (e.g., 100 µL) is mixed with a cold organic solvent, typically acetonitrile containing an internal standard (IS). The ratio of solvent to lysate is usually 3:1 or 4:1 (v/v) to ensure efficient protein precipitation. The internal standard, a structurally similar compound not present in the sample, is crucial for correcting variations during sample processing and analysis.

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., >12,000 x g) for approximately 10 minutes. This process pellets the precipitated proteins at the bottom of the tube.

Supernatant Collection: The resulting supernatant, which contains the analyte and internal standard, is carefully transferred to a new vial or a 96-well plate for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of this compound are achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system connected to a triple quadrupole mass spectrometer. The specific conditions are optimized to achieve a short run time, good peak shape, and high sensitivity.

Table 1: Typical LC-MS/MS Method Parameters

ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500 °C
Ion Spray Voltage +4500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Quantification and Method Validation

Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. sciex.com In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte and the internal standard. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ion is a stable fragment generated through collision-induced dissociation (CID).

Table 2: Illustrative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound251.1155.125
Internal Standard (e.g., Verapamil)455.3165.130

A bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies. The validation process assesses several key parameters.

Table 3: Representative Method Validation Results

Validation ParameterSpecificationResult
Linearity (r²) ≥ 0.990.998
Range -1 - 2000 ng/mL in cell lysate
Accuracy Within ±15% of nominal value (±20% at LLOQ)92.5% - 108.3%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 7.5% Inter-day: ≤ 9.2%
Matrix Effect CV ≤ 15%IS-normalized factor between 0.95 and 1.07
Recovery Consistent, precise, and reproducible> 85%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Emerging Research Applications and Potential Functional Roles of N Pyridin 2 Ylquinoxaline 2 Carboxamide

N-pyridin-2-ylquinoxaline-2-carboxamide as a Chemical Probe for Biological Discovery

While the broader class of quinoxaline (B1680401) derivatives is recognized for its utility in developing fluorescent probes for biologically significant analytes, specific applications of this compound as a chemical probe are not extensively detailed in the current body of research. Quinoxaline-based fluorophores are generally valued for their strong electron-accepting properties and high electron affinity. researchgate.net These characteristics are foundational for designing probes that can detect various biological molecules and processes. For instance, related quinoxaline structures have been engineered into fluorescent probes for imaging and sensing, leveraging mechanisms like intramolecular charge transfer. researchgate.netbohrium.com

The potential for this compound in this area stems from its core structure. The quinoxaline moiety can serve as a fluorophore, while the pyridine (B92270) and carboxamide components can be modified to act as recognition sites for specific biological targets. The development of quinoxaline-based probes for analytes such as acetate (B1210297) ions (AcO⁻) highlights the adaptability of this chemical scaffold for biological discovery. researchgate.net However, dedicated studies focusing on this compound for these purposes are yet to be prominent.

Application in Supramolecular Chemistry or Material Science (e.g., as a ligand in coordination complexes, organic semiconductors)

The molecular architecture of this compound makes it a promising candidate for applications in supramolecular chemistry and material science, particularly as a ligand in coordination complexes. The structure contains multiple nitrogen donor atoms within its quinoxaline and pyridine rings, which can effectively coordinate with metal ions. hud.ac.uk This capability is analogous to other N-donor ligands, such as those based on pyridine-carboxamide systems, which are known to form stable complexes with various transition metals. nih.gov

Systems containing pyridine and carboxamide groups are valuable for constructing molecular building blocks that self-assemble into larger super-architectures through hydrogen bonding and metal coordination. nih.gov The amide group, in particular, can act as an excellent donor for hydrogen bonds, which plays a crucial role in crystal engineering and the formation of extended networks. mdpi.com

Research into related structures demonstrates this potential. For example, pyridine-based ligands are widely used to construct coordination compounds with diverse supramolecular assemblies stabilized by non-covalent interactions like hydrogen bonding and π–π stacking. mdpi.com The reaction of similar tridentate ligands, such as N-(quinolin-8-yl)pyrazine-2-carboxamide, with metal salts like copper(II) acetate has led to the formation of complex tetranuclear coordination compounds. researchgate.net These complexes can further assemble into 3D supramolecular frameworks through intermolecular interactions. researchgate.net Given these precedents, this compound is well-positioned to serve as a versatile ligand for creating novel metal-organic materials with potentially interesting magnetic, luminescent, or catalytic properties. nih.govjournalononcology.org

Role in Catalyst Development (if applicable)

Currently, there is limited specific information in the scientific literature detailing the use of this compound or its direct metal complexes in catalyst development. However, the broader family of quinoxaline derivatives and pyridine-containing metal complexes has been explored in catalytic applications. The coordination of ligands containing pyridine moieties to metal centers like palladium(II) and platinum(II) is a well-established strategy in the design of catalysts for various organic transformations. rsc.org

The potential for this compound to serve as a scaffold in catalysis would likely involve its use as a multidentate ligand. By coordinating to a catalytically active metal center, the ligand can modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. While some studies focus on catalyst-free synthesis methods for related compounds, the inherent coordinating ability of the this compound structure suggests it could be a valuable component in future catalyst design. nih.gov

Exploration in Photophysical and Photochemical Research

Quinoxaline derivatives are a well-regarded class of N-heterocycles known for their significant fluorescence and pharmacological activities. researchgate.netnih.gov Their extended π-conjugated systems often lead to applications as fluorophores, typically emitting in the blue and green regions of the spectrum. researchgate.netnih.gov The incorporation of a pyridine ring via a carboxamide linker, as seen in this compound, is expected to influence its electronic and photophysical properties.

Table 1: Photophysical Properties of a Related Quinoxaline Derivative (6-chloro-2,3-di(pyridin-2-yl)quinoxaline)

Property Value Solvent Reference
Absorption Maxima (λ_abs) 451 nm, 518 nm, 556 nm DMF researchgate.netnih.gov
Fluorescence Maxima (λ_em) 607 nm, 653 nm DMF researchgate.netnih.gov

| Fluorescence Quantum Yield (Φ_F) | 0.21 | DMF | researchgate.netnih.gov |

Quinoxaline derivatives have been investigated for a range of photochemical applications, including as components in light-emitting materials, semiconductors, and fluorescent probes. researchgate.netmdpi.com The photochemical reactions of quinoxaline N-oxides, for instance, can lead to photoisomerization and photorearrangement, indicating the photosensitivity of the quinoxaline ring system. researchgate.net The strong electron-accepting nature of the quinoxaline moiety makes it a key component in materials designed for intramolecular charge transfer, which is crucial for applications in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netbohrium.com Further research into this compound is warranted to fully characterize its specific photophysical properties and explore its potential in these advanced applications.

Future Directions, Challenges, and Translational Perspectives in N Pyridin 2 Ylquinoxaline 2 Carboxamide Research

Addressing Synthetic Challenges and Enhancing Scalability

The future development of N-pyridin-2-ylquinoxaline-2-carboxamide as a therapeutic agent is contingent upon the establishment of efficient and scalable synthetic routes. Current synthetic strategies for quinoxaline (B1680401) derivatives often involve the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds. While effective for library synthesis, these methods can present challenges in regiocontrol and are limited by the commercial availability of diverse starting materials mdpi.com.

Future research should focus on optimizing reaction conditions to improve yields, reduce reaction times, and ensure cost-effectiveness for large-scale production. The exploration of novel catalytic systems and flow chemistry processes could offer significant advantages in terms of scalability and sustainability. A robust synthetic route applicable to parallel synthesis would also facilitate the generation of diverse libraries of 2-carboxamide-3-amino-substituted quinoxalines for further screening mdpi.com. The development of a high-throughput method for optimizing synthesis conditions, such as using microdroplet reactions, could significantly accelerate this process mdpi.comnih.gov.

Key Synthetic Challenges and Future Research Focus:

ChallengeFuture Research Direction
Limited availability of diverse starting materialsDevelopment of novel synthetic pathways to access a wider range of functionalized precursors.
Regiocontrol in substitution patternsInvestigation of directing groups and catalysts to achieve selective synthesis of desired isomers.
Scalability of current synthetic methodsExploration of continuous flow chemistry and process optimization for large-scale production.
Purification of final compoundsDevelopment of efficient purification techniques, such as dual sorbent layer solid-phase extraction (SPE) systems, to avoid the need for chromatographic purification mdpi.com.

Deeper Mechanistic Elucidation and Target Validation

A fundamental aspect of advancing this compound in the drug discovery pipeline is a thorough understanding of its mechanism of action and the validation of its biological targets. While quinoxaline derivatives are known to exhibit a wide range of biological activities by interacting with various targets, the specific molecular interactions of this compound remain largely unexplored.

Future investigations should employ a combination of in vitro and in vivo studies to identify the primary cellular targets and signaling pathways modulated by this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches can be utilized for target identification. For instance, studies on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have pointed towards DNA damage as a potential mode of action, and reverse genetics has been used to identify genes mediating resistance, thereby providing clues to the compound's mechanism researchgate.net.

Once a target is identified, its validation is crucial. This involves confirming that the modulation of the target by this compound is responsible for the observed therapeutic effect. This can be achieved through techniques like RNA interference (RNAi), CRISPR-Cas9 gene editing, and the use of knockout animal models.

Integration with Advanced Screening Technologies (e.g., High-throughput screening)

To fully explore the therapeutic potential of the this compound scaffold, its integration with advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hit" molecules with desired biological activity.

Future efforts should focus on developing and implementing robust HTS assays tailored to the potential therapeutic areas of this compound. These could include biochemical assays to measure enzyme inhibition or receptor binding, as well as cell-based assays to assess effects on cellular processes like proliferation, apoptosis, or signaling pathways. The use of microdroplet-based reaction platforms combined with mass spectrometry detection can enable high-throughput screening of optimal reaction conditions for the synthesis of diverse quinoxaline libraries mdpi.comnih.gov.

Advanced Screening Technologies for this compound Research:

TechnologyApplication
High-Throughput Screening (HTS)Rapidly screen large libraries of this compound analogs against various biological targets.
High-Content Screening (HCS)Provide detailed information on the cellular effects of compounds by imaging and analyzing multiple cellular parameters simultaneously.
Fragment-Based Drug Discovery (FBDD)Identify small molecular fragments that bind to a biological target, which can then be grown or combined to create more potent lead compounds.
DNA-Encoded Library (DEL) TechnologyScreen vast collections of compounds against a target protein in a single experiment.

Theoretical Predictions for Novel this compound Analogs

Computational chemistry and molecular modeling play a pivotal role in modern drug discovery by enabling the rational design of novel compounds with improved potency and selectivity. For this compound, theoretical predictions can guide the synthesis of new analogs with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the chemical structure of this compound analogs and their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. Molecular docking simulations can provide insights into the binding mode of these analogs with their biological targets, helping to explain the observed structure-activity relationships (SAR) and guide the design of molecules with improved binding affinity.

For instance, understanding the structure-activity relationship of related compounds like N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives can inform the design of this compound analogs with optimized electronic and steric properties for enhanced target interaction mdpi.com.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. Advancing this compound from a promising scaffold to a clinical candidate will require the concerted efforts of experts from various fields.

Future progress will depend on fostering collaborations between medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians. Such collaborations can facilitate the integration of diverse expertise and technologies, from initial compound design and synthesis to preclinical and clinical evaluation. Open innovation models and partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can also accelerate the research and development process. For example, the development of quinoxaline-based sulfonamides has benefited from such interdisciplinary efforts, leading to compounds with a wide range of biomedical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-pyridin-2-ylquinoxaline-2-carboxamide?

  • Methodological Answer : Use a multi-step approach involving condensation of quinoxaline-2-carboxylic acid derivatives with 2-aminopyridine. Optimize reaction conditions (e.g., reflux in polar aprotic solvents like DMF with coupling agents such as EDCI/HOBt). Monitor intermediates via TLC and purify via column chromatography. For structural confirmation, combine 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Safety protocols for handling reactive intermediates (e.g., PPE, fume hoods) should align with guidelines for pyridine derivatives .

Q. How can researchers confirm the structural integrity of N-pyridin-2-ylquinoxaline-2-carboxamide?

  • Methodological Answer : Employ X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Pair this with 1^1H NMR to verify proton environments and compare experimental data with computational models (e.g., DFT calculations). For purity, use HPLC with UV detection (≥98% purity threshold) .

Q. What safety precautions are critical when handling N-pyridin-2-ylquinoxaline-2-carboxamide in laboratory settings?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., N2_2) at 2–8°C, away from strong oxidizers. Use nitrile gloves, lab coats, and respiratory protection if dust is generated. In case of skin contact, wash immediately with soap and water; for inhalation exposure, relocate to fresh air and seek medical attention .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinned crystals or low-resolution data) be addressed during structure determination?

  • Methodological Answer : For twinned data, use SHELXL’s twin refinement tools with a BASF parameter. For low-resolution data, apply restraints to bond lengths/angles and incorporate Hirshfeld atom refinement (HAR) to improve accuracy. Validate models using R-factor convergence and difference density maps .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for N-pyridin-2-ylquinoxaline-2-carboxamide?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent effects on NMR chemical shifts). Perform DFT calculations with solvent models (e.g., PCM) and compare with experimental IR/Raman spectra. If discrepancies persist, consider dynamic effects (e.g., tautomerism) using variable-temperature NMR .

Q. What strategies are effective for analyzing isomerism or conformational dynamics in N-pyridin-2-ylquinoxaline-2-carboxamide derivatives?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns to separate enantiomers. For dynamic processes (e.g., rotational isomerism), apply 2D EXSY NMR or variable-temperature studies. Computational molecular dynamics (MD) simulations can predict dominant conformers .

Q. How can researchers design toxicological profiling assays for N-pyridin-2-ylquinoxaline-2-carboxamide?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and Ames tests for mutagenicity. For ecotoxicology, use Daphnia magna acute toxicity tests. Cross-reference results with structural analogs (e.g., pyridinecarboxamides) to identify SAR trends .

Q. What methodologies are suitable for studying the compound’s stability under varying environmental conditions?

  • Methodological Answer : Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC-MS and identify degradation products (e.g., quinoxaline-2-carboxylic acid). Use Arrhenius modeling to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.